(4-hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
(4-hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
JWH 081 is a cannabimimetic indole related to JWH 015 and JWH 018 that shows preference for the central cannabinoid (CB1) receptor (Ki = 1.2 nM) over the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 4-hydroxynaphthyl metabolite is an expected metabolite of JWH 081 that would be detectable both in serum and in urine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
1393345-76-0
VCID:
VC0158536
InChI:
InChI=1S/C24H23NO2/c1-2-3-8-15-25-16-21(18-10-6-7-12-22(18)25)24(27)20-13-14-23(26)19-11-5-4-9-17(19)20/h4-7,9-14,16,26H,2-3,8,15H2,1H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)O
Molecular Formula:
C24H23NO2
Molecular Weight:
357.4 g/mol
(4-hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS No.: 1393345-76-0
Cat. No.: VC0158536
Molecular Formula: C24H23NO2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 081 is a cannabimimetic indole related to JWH 015 and JWH 018 that shows preference for the central cannabinoid (CB1) receptor (Ki = 1.2 nM) over the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 4-hydroxynaphthyl metabolite is an expected metabolite of JWH 081 that would be detectable both in serum and in urine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic purposes. |
|---|---|
| CAS No. | 1393345-76-0 |
| Molecular Formula | C24H23NO2 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | (4-hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| Standard InChI | InChI=1S/C24H23NO2/c1-2-3-8-15-25-16-21(18-10-6-7-12-22(18)25)24(27)20-13-14-23(26)19-11-5-4-9-17(19)20/h4-7,9-14,16,26H,2-3,8,15H2,1H3 |
| Standard InChI Key | SVZBBFXTYNKESE-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)O |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)O |
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